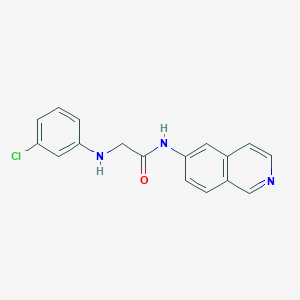

N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide

Description

N²-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide is a synthetic small molecule characterized by a glycinamide backbone substituted with a 3-chlorophenyl group at the N² position and an isoquinolin-6-yl moiety at the terminal nitrogen. Isoquinoline derivatives are frequently explored for their pharmacological properties, including kinase inhibition or antimicrobial activity, while chlorophenyl groups often enhance lipophilicity and binding affinity in drug design .

Properties

CAS No. |

920513-53-7 |

|---|---|

Molecular Formula |

C17H14ClN3O |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

2-(3-chloroanilino)-N-isoquinolin-6-ylacetamide |

InChI |

InChI=1S/C17H14ClN3O/c18-14-2-1-3-15(9-14)20-11-17(22)21-16-5-4-13-10-19-7-6-12(13)8-16/h1-10,20H,11H2,(H,21,22) |

InChI Key |

MMCYJNADJMMVSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide typically involves the reaction of 3-chlorophenylamine with isoquinoline-6-carboxylic acid, followed by the formation of the glycinamide moiety. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production of N2-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide has been investigated for its therapeutic properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit β-amyloid peptide release are crucial for developing treatments aimed at slowing the progression of Alzheimer's. Research indicates that this compound may modulate pathways involved in neurodegeneration by targeting specific enzymes or receptors associated with β-amyloid processing .

Anticancer Activity

The compound has shown promise in anticancer research, particularly through its potential to inhibit cell proliferation and angiogenesis—two critical processes in tumor growth. Studies have indicated that compounds similar to this compound can effectively target cancerous cells, demonstrating selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Enzyme Modulation

Research has highlighted the compound's role as a biochemical probe for studying enzyme interactions. By binding to specific enzymes, it can modulate their activity, which is vital for understanding cellular processes and developing therapeutic strategies for diseases linked to dysregulated enzyme function .

Industrial Applications

In addition to its biomedical applications, this compound is utilized in the development of advanced materials with tailored properties. Its unique chemical structure allows it to be a building block in synthesizing more complex molecules used in various industrial applications .

Case Study 1: Alzheimer's Disease Research

A study demonstrated that compounds structurally related to this compound effectively inhibited β-amyloid peptide release in vitro. This inhibition correlated with reduced neurotoxicity in neuronal cell cultures, suggesting potential therapeutic benefits in Alzheimer's treatment.

Case Study 2: Cancer Cell Line Testing

In a series of assays against human cancer cell lines (HCT-116 and MCF-7), derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong antiproliferative activity. These results support further development as a potential anticancer agent targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of N2-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Differences

The compound differs significantly from 3-chloro-N-phenyl-phthalimide (), which features a phthalimide core with a chlorine and phenyl substituent. Key distinctions include:

| Feature | N²-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Glycinamide | Phthalimide (isoindole-1,3-dione) |

| Aromatic Systems | Isoquinoline + chlorophenyl | Benzene + chlorophenyl |

| Functional Groups | Amide, amine | Imide, ketone |

| Applications | Hypothesized pharmacological use | Polymer precursor (polyimides) |

This may influence solubility and target interaction in biological systems .

Methodological Insights from Crystallography

The SHELX software suite () is widely used for crystallographic analysis, including small-molecule structure refinement. For instance, SHELXL’s robust refinement algorithms could elucidate how the 3-chlorophenyl group influences packing efficiency or stability compared to non-halogenated analogs .

Biological Activity

N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an isoquinoline moiety and a glycinamide group. The presence of the 3-chlorophenyl substituent is believed to enhance its biological activity through specific interactions with biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in cellular signaling pathways. For instance, it may inhibit Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAKs), which are involved in numerous diseases including cancer and neurodegenerative disorders .

- Apoptotic Pathways : Studies have suggested that this compound can induce apoptosis in cancer cells. It appears to modulate the expression of apoptosis-related proteins, promoting the activation of caspase pathways that lead to programmed cell death .

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Case Study 1: Lung Cancer Treatment

In a study involving A549 lung cancer cells, treatment with this compound resulted in significant inhibition of cell growth. The compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Breast Cancer

Another study focused on MCF7 breast cancer cells showed that this compound could inhibit cell proliferation with an IC50 of 4.5 µM. This effect was attributed to the compound's ability to interfere with estrogen receptor signaling pathways, making it a candidate for treating hormone-resistant breast cancer variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.